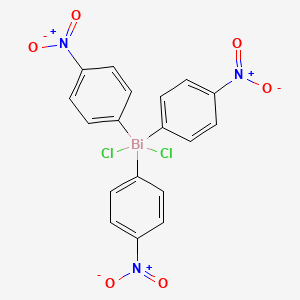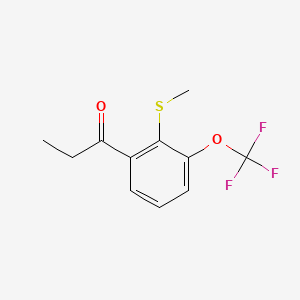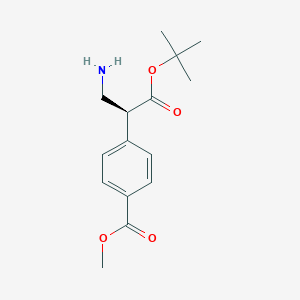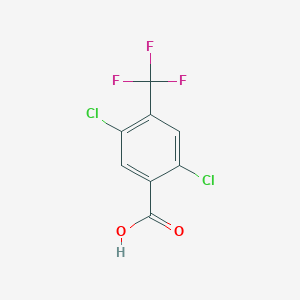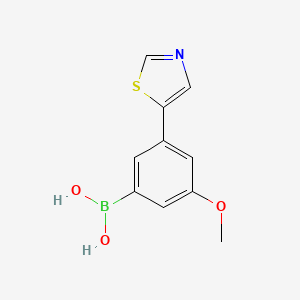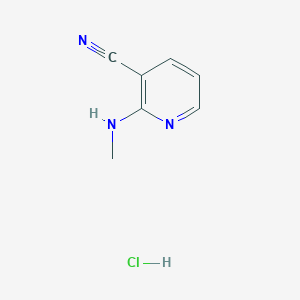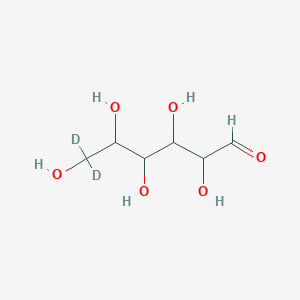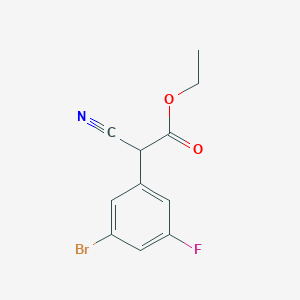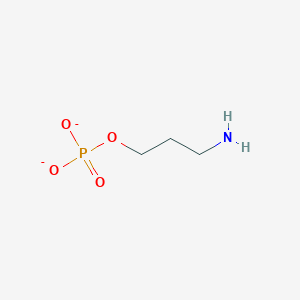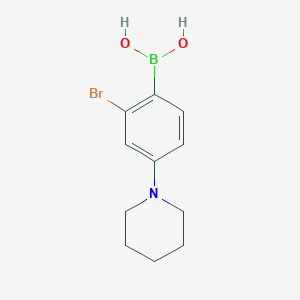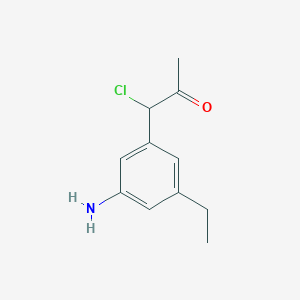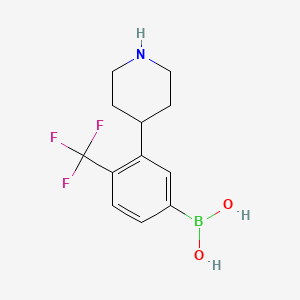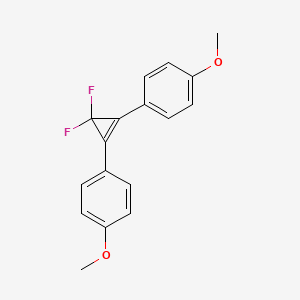
4,4'-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is an organic compound characterized by the presence of a difluorocyclopropene ring flanked by two methoxybenzene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) typically involves the following steps:
Formation of the Cyclopropene Ring: The difluorocyclopropene ring is synthesized through a cyclopropanation reaction involving a suitable precursor and a difluorocarbene source.
Attachment of Methoxybenzene Groups: The methoxybenzene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The difluorocyclopropene ring can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic solar cells due to its electronic properties.
Materials Science: Investigated for its potential in creating novel organic semiconductors and thin-film transistors.
Chemical Sensors: Employed in the development of sensors for detecting various chemical species due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic electronics, its mechanism involves the transfer of electrons or holes through the material, facilitated by its conjugated structure and electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(methoxybenzene): Similar structure but with a hexafluorocyclopentene ring.
4,4’-(3,3-Difluoro-1-cyclopropene-1,2-diyl)bis(4-methoxybenzene): Similar structure but with different substituents on the aromatic rings.
Uniqueness
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is unique due to its difluorocyclopropene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications, such as organic electronics and materials science .
Properties
Molecular Formula |
C17H14F2O2 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1-[3,3-difluoro-2-(4-methoxyphenyl)cyclopropen-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H14F2O2/c1-20-13-7-3-11(4-8-13)15-16(17(15,18)19)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
WGXYAHHYPLGZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


